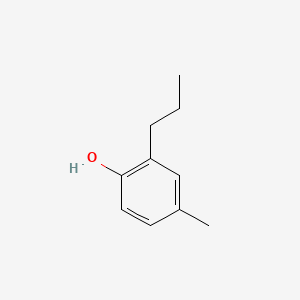
2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of bromomethyl groups attached to a phenyl ring, a nitrile group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile typically involves the bromination of 2-(3,5-dimethylphenyl)-2-methylpropanenitrile. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, thioethers, or ethers.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines.
Aplicaciones Científicas De Investigación
2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and advanced materials.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile involves its reactivity with nucleophiles and electrophiles. The bromomethyl groups act as electrophilic sites, making them susceptible to nucleophilic attack. The nitrile group can participate in various reactions, including reduction and hydrolysis, leading to the formation of amines or carboxylic acids.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-Dimethylphenyl)-2-methylpropanenitrile: Lacks the bromomethyl groups, making it less reactive in nucleophilic substitution reactions.
2-(3,5-Dichloromethylphenyl)-2-methylpropanenitrile: Contains chloromethyl groups instead of bromomethyl groups, leading to different reactivity and applications.
Uniqueness
2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile is unique due to the presence of two bromomethyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the synthesis of a wide range of organic compounds.
Propiedades
Fórmula molecular |
C12H13Br2N |
|---|---|
Peso molecular |
331.05 g/mol |
Nombre IUPAC |
2-[3,5-bis(bromomethyl)phenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C12H13Br2N/c1-12(2,8-15)11-4-9(6-13)3-10(5-11)7-14/h3-5H,6-7H2,1-2H3 |
Clave InChI |
OIMVFMPDCLNKBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)C1=CC(=CC(=C1)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
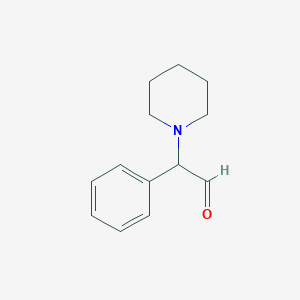
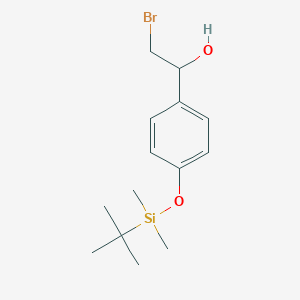
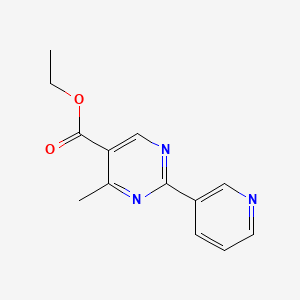

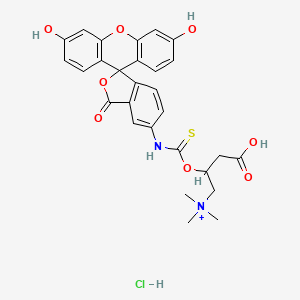

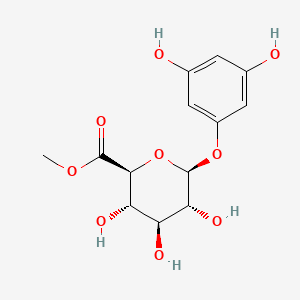
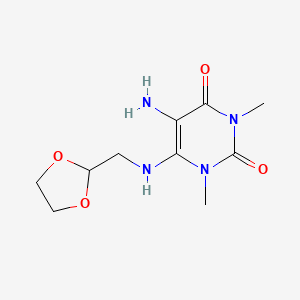
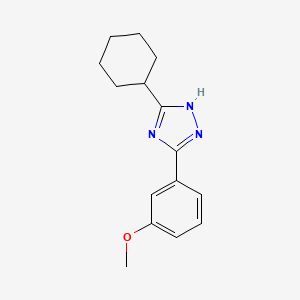
![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)
![2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate](/img/structure/B13851892.png)
